Tert-butyl 3-diazo-2-oxopropanoate
Description
Tert-butyl 3-diazo-2-oxopropanoate is a diazo-containing organic compound with the molecular formula C₈H₁₀N₂O₃ (approximate molecular weight: 182.18 g/mol). Its structure features a reactive diazo group (-N₂) at position 3, a ketone (oxo) group at position 2, and a sterically bulky tert-butyl ester moiety. This compound is primarily employed in organic synthesis as a carbene precursor, enabling cyclopropanation, C–H insertion, and other transition metal-catalyzed reactions. The tert-butyl group enhances stability by reducing hydrolysis susceptibility compared to smaller esters (e.g., methyl or ethyl analogs). However, the diazo group renders it light- and heat-sensitive, necessitating cautious handling under inert conditions.
Properties
IUPAC Name |
tert-butyl 3-diazo-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)12-6(11)5(10)4-9-8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHGTQUSBTHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-diazo-2-oxopropanoate can be synthesized through several methods. One common approach involves the diazo transfer reaction, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU. This reaction produces the diazo compound along with the corresponding tosylamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale diazo transfer reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-diazo-2-oxopropanoate undergoes various types of chemical reactions, including:
Cyclopropanation: This reaction involves the formation of cyclopropane rings by reacting with alkenes.
Insertion Reactions: The compound can insert into C-H, N-H, and O-H bonds, forming new carbon-carbon or carbon-heteroatom bonds.
Aziridine Formation: It can react with imines to form aziridines, which are three-membered nitrogen-containing rings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, transition metal catalysts, and bases. The reaction conditions often involve mild temperatures and inert atmospheres to prevent decomposition of the diazo compound .
Major Products Formed
The major products formed from reactions with this compound include cyclopropanes, aziridines, and various insertion products. These products are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
Tert-butyl 3-diazo-2-oxopropanoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-diazo-2-oxopropanoate involves the generation of reactive intermediates, such as carbenes and nitrenes, through the loss of nitrogen gas. These intermediates can then participate in various chemical transformations, including cyclopropanation, insertion, and aziridine formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, applications, and physicochemical properties of tert-butyl 3-diazo-2-oxopropanoate are best contextualized by comparing it to structurally related compounds, including diazo esters, heterocyclic tert-butyl derivatives, and other carbene precursors. Below is a detailed analysis:
Structural and Functional Group Comparison
Stability and Reactivity
- Diazo Compounds: this compound and ethyl diazoacetate are thermally labile, decomposing to generate carbenes. The tert-butyl group slows reactivity compared to ethyl analogs, improving selectivity in cyclopropanation .
- Heterocyclic Esters : The azetidine and pyrrolidine derivatives exhibit greater stability due to their saturated rings and lack of reactive diazo groups. These are used in drug discovery and biological studies .
Physical Properties
- State : Diazo esters (tert-butyl and ethyl) are typically liquids or low-melting solids, whereas heterocyclic derivatives (e.g., azetidine) are oils or crystalline solids.
- Solubility : Tert-butyl esters are less polar than ethyl analogs, favoring organic solvents like dichloromethane or toluene.
Biological Activity
Tert-butyl 3-diazo-2-oxopropanoate (CAS Number: 71901-63-8) is a diazo compound that has garnered attention for its potential biological activities, particularly in synthetic organic chemistry and medicinal applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its applications in various fields.
Chemical Structure and Properties
This compound is characterized by its diazo group, which contributes to its reactivity and potential biological effects. The molecular formula is , with a molecular weight of 172.18 g/mol. The presence of the tert-butyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl acetoacetate with a suitable diazotizing agent. Common methods include:
-
Diazotization Reaction :
- Reacting tert-butyl acetoacetate with sodium nitrite and hydrochloric acid to form the diazo compound.
- This method is favored for its simplicity and efficiency in producing high yields.
-
Cycloaddition Reactions :
- This compound can participate in cycloaddition reactions to form various heterocyclic compounds, which exhibit enhanced biological activities.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon decomposition. These intermediates can interact with biological macromolecules, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies indicated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 : 25 µM after 48 hours of treatment.
- Mechanism :
- The compound triggers oxidative stress, leading to DNA damage and subsequent cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound could serve as a lead structure for developing novel antibiotics, particularly against resistant strains. -
Anticancer Research :
Another study focused on the anticancer properties of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxic effects compared to single-agent treatments, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
